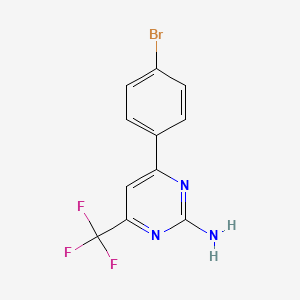

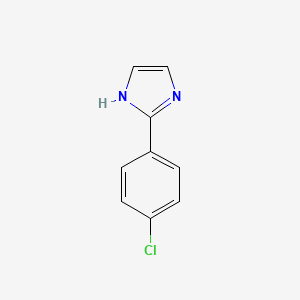

4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine

Übersicht

Beschreibung

4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This chemical compound is also known as BPTA and has the chemical formula C11H7BrF3N3.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Development

4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine derivatives are pivotal in the synthesis of various polymeric materials due to their ability to introduce heterocyclic components into polymers, enhancing their properties. For instance, the reaction of pyrimidinamines with bromo-phenyl derivatives can lead to novel polymers with improved thermal stability and optical properties. These polymers are particularly valuable in creating films with specific fluorescence characteristics, making them suitable for applications in optoelectronic devices and sensors (Danswan et al., 1989; Wang et al., 2008).

Advanced Material Design

In the realm of advanced materials, derivatives of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine contribute significantly to the design and synthesis of materials with desirable electronic and optical properties. Triphenylamine-based novel diamine monomers, when combined with pyrimidinylamine derivatives, result in materials with high thermal stability and unique luminescent properties. These materials are of interest for their potential in creating light-emitting diodes (LEDs) and other photonic devices (Choi et al., 2010).

Chemical Sensing and Chemosensors

The chemical versatility of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine enables its use in developing chemosensors. Novel fluorescent poly(pyridine-imide) acids, for instance, demonstrate the ability to act as "off–on" fluorescent switchers for acids. This property is particularly useful in designing sensors that can detect variations in pH or the presence of specific chemicals, showcasing the compound's applicability in environmental monitoring and biomedical diagnostics (Wang et al., 2007).

Antimicrobial Applications

Another fascinating application area is the development of antimicrobial agents. Pyrimidine derivatives, when incorporated into materials like polyurethane varnish, have demonstrated significant antimicrobial properties. This application is crucial for creating surfaces that can resist microbial growth, thereby reducing the risk of infections in medical settings or improving the longevity of materials exposed to microbial-rich environments (El‐Wahab et al., 2015).

Herbicide Development

Additionally, derivatives of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine have been explored for their potential in agricultural applications, particularly as herbicides. These compounds have shown efficacy in controlling weed growth, offering a new class of chemicals for sustainable agriculture and contributing to the development of more effective and environmentally friendly herbicidal agents (Wu et al., 2006).

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N3/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXMTKNZTBVNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352465 | |

| Record name | 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine | |

CAS RN |

327098-68-0 | |

| Record name | 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

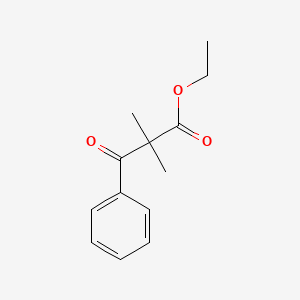

![[Methyl(phenyl)amino]acetonitrile](/img/structure/B1605225.png)